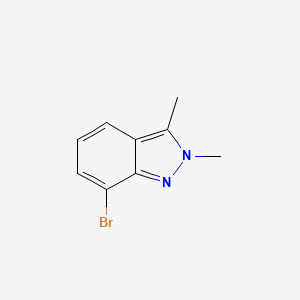7-Bromo-2,3-dimethyl-2H-indazole
CAS No.: 845751-62-4
Cat. No.: VC2912139
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 845751-62-4 |
|---|---|
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.08 g/mol |
| IUPAC Name | 7-bromo-2,3-dimethylindazole |
| Standard InChI | InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3 |
| Standard InChI Key | BEMHWUFIOBSKJT-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC=C(C2=NN1C)Br |
| Canonical SMILES | CC1=C2C=CC=C(C2=NN1C)Br |
Introduction
Chemical Identity and Structure
7-Bromo-2,3-dimethyl-2H-indazole belongs to the heterocyclic class of compounds, specifically the indazole family. Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring (five-membered ring with two adjacent nitrogen atoms). In this particular compound, the position of the substituents creates a unique electronic and spatial arrangement that influences its chemical behavior.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of 7-Bromo-2,3-dimethyl-2H-indazole
| Identifier | Value |
|---|---|
| CAS Number | 845751-62-4 |
| Molecular Formula | C₉H₉BrN₂ |
| IUPAC Name | 7-bromo-2,3-dimethylindazole |
| InChI | InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3 |
| InChIKey | BEMHWUFIOBSKJT-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC=C(C2=NN1C)Br |
| PubChem CID | 44119473 |
The "2H" in the compound name indicates that the hydrogen is attached to the nitrogen at position 2 of the indazole ring system, which is significant for understanding its tautomeric behavior and reactivity patterns .
Structural Characteristics
The structure of 7-Bromo-2,3-dimethyl-2H-indazole features several notable characteristics:
-
A bromine atom at position 7 of the indazole ring
-
Methyl groups at positions 2 and 3
-
A fused bicyclic system with two nitrogen atoms in the five-membered ring
The presence of the bromine atom creates an electron-withdrawing effect and serves as a potential site for various chemical transformations, including cross-coupling reactions. The methyl substituents contribute to the electron density of the system and influence both its physical properties and reactivity .
Physical and Chemical Properties
Understanding the physical and chemical properties of 7-Bromo-2,3-dimethyl-2H-indazole is essential for predicting its behavior in different environments and evaluating its potential applications.
Basic Physical Properties
The compound possesses specific physical properties that characterize its behavior and interactions, as summarized in Table 2.
Table 2: Physical and Chemical Properties of 7-Bromo-2,3-dimethyl-2H-indazole
| Property | Value |
|---|---|
| Molecular Weight | 225.08 g/mol |
| Exact Mass | 223.99491 Da |
| Monoisotopic Mass | 223.99491 Da |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 17.8 Ų |
| Heavy Atom Count | 12 |
| Complexity | 174 |
These properties were determined through computational methods and reflect the compound's fundamental characteristics .
Solubility and Lipophilicity
The XLogP3-AA value of 2.7 indicates that 7-Bromo-2,3-dimethyl-2H-indazole has moderate lipophilicity, suggesting better solubility in organic solvents than in aqueous solutions . This characteristic is significant for:
-
Determining appropriate solvents for synthesis and purification
-
Predicting potential membrane permeability in biological systems
-
Understanding its distribution behavior in different phases
The moderate lipophilicity combined with its relatively small polar surface area (17.8 Ų) suggests it may have reasonable cell membrane permeability, a property important for potential biological applications .
Structural Rigidity and Interactions
The compound has no rotatable bonds, indicating a rigid molecular structure . This rigidity can affect:
-
Crystal packing and solid-state properties
-
Binding specificity in potential protein interactions
-
Conformational stability in various environments
With no hydrogen bond donors and only one hydrogen bond acceptor, the compound has limited capacity for hydrogen bonding interactions, which influences its solubility profile and potential interactions with biological targets .
Related Compounds and Structural Analogs
Understanding the relationship between 7-Bromo-2,3-dimethyl-2H-indazole and similar compounds provides context for its properties and potential applications.
Indazole Derivatives
Several related brominated indazole derivatives have been documented in the literature, including:
-
7-Bromo-1H-indazole: Differs from the target compound in lacking the methyl substituents and having the hydrogen at position 1 rather than position 2 .
-
Brominated 2-phenyl-2H-indazoles: Several compounds with bromine at the 3-position rather than the 7-position, including 3-bromo-5-fluoro-2-phenyl-2H-indazole and 3,5-dibromo-2-phenyl-2H-indazole .
These structural variations result in different chemical and potentially different biological properties, highlighting the significance of specific substitution patterns in this class of compounds.
Structure-Property Relationships
The position of substituents on the indazole ring system significantly affects the compound's properties:
-
Position of bromine: Bromine at the 7-position (as in the target compound) creates different electronic effects compared to 3-brominated analogs.
-
N-substitution pattern: The 2H-indazole tautomer (with substitution at N-2) exhibits different properties compared to 1H-indazole derivatives.
-
Methyl vs. aryl substituents: The presence of methyl groups in the target compound versus phenyl groups in some related compounds results in different steric and electronic effects.
These structure-property relationships are valuable for designing compounds with specific characteristics for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume